2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-24(21,22)19-8-2-12(3-9-19)15(20)18-7-4-13(11-18)23-14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVVHFVXIRWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting from commercially available precursorsThe methanesulfonyl group is usually introduced through sulfonylation reactions using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the nitrogen atoms in the pyrazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrazine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.
Biology
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. Research indicates that derivatives of pyrazine exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural components .
- Anticancer Properties : Preliminary studies have shown that compounds with piperidine frameworks can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. The presence of the methanesulfonyl group may enhance these cytotoxic effects against specific cancer cell lines .
Medicine
- Pharmaceutical Development : Ongoing research aims to explore the compound’s potential as a pharmaceutical agent, particularly in developing new drugs targeting specific enzymes or receptors involved in disease processes. Its ability to interact with biological pathways makes it a candidate for further investigation in drug discovery .
Industry
- Advanced Materials : In industrial applications, this compound is utilized in developing advanced materials and serves as an intermediate in synthesizing agrochemicals and other industrial products .
Mode of Action
The compound likely interacts with biological targets through non-covalent interactions, altering their function and leading to changes in cellular processes. This interaction can influence various biochemical pathways depending on the target proteins involved .
Pharmacokinetics
The pharmacokinetic profile of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine remains largely uncharacterized. Factors such as temperature, pH, and the presence of other molecules may significantly affect its bioavailability and overall activity .
Antimicrobial Activity Study
A study exploring the antimicrobial efficacy of pyrazine derivatives revealed that certain compounds inhibited bacterial growth effectively. The results indicated that modifications to the pyrazine structure could enhance antimicrobial activity, supporting further exploration of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine for similar applications .
Anticancer Research
Research into piperidine derivatives has shown promising results in inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation. This suggests that 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine may also exhibit anticancer properties worthy of further investigation .
Mechanism of Action
The mechanism of action of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrazole Sulfonyl Derivatives
- Compound 2 (): 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine. Key Difference: Replaces the methanesulfonyl group with a 3-methylpyrazole sulfonyl moiety.
- Compound 12 (): 2-((1-((3-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine. Key Difference: Incorporates a bulky tert-butyl group on the pyrazole ring. The high yield (75%) suggests favorable synthetic accessibility despite steric challenges .
Pyrrolidine-Carbonyl Analogues
- Compound from : 2-Methoxy-3-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034579-10-5). Key Difference: Substitutes the methanesulfonyl-piperidine carbonyl group with a 2-methylpyridine carbonyl moiety. However, the absence of a sulfonyl group may reduce polarity and aqueous solubility .
Comparative Analysis of Properties
Solubility and Polarity
- Bulky substituents like tert-butyl (Compound 12) or lipophilic pyridine () may reduce solubility but enhance membrane permeability .
Biological Activity
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is C18H24N4O3S. The compound contains a pyrazine ring, a piperidine moiety, and a methanesulfonyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing pyrazine and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazine showed activity against various bacterial strains, suggesting that 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine may possess similar effects due to its structural components .
Anticancer Properties
Compounds with similar frameworks have been investigated for their anticancer potential. For instance, certain piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. Preliminary data suggests that the presence of the methanesulfonyl group enhances the cytotoxic effects against specific cancer cell lines .
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Studies on related compounds have indicated potential benefits in neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress. This implies that 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine may also exhibit neuroprotective effects, although specific studies are needed to confirm this .
The biological activity of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : It could affect signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Antioxidant Activity : The methanesulfonyl group may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
Case Studies
Several studies have explored compounds structurally related to 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine:
- Antimicrobial Study : A derivative with a similar piperidine structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
- Cancer Cell Line Testing : In vitro studies on a piperidine derivative indicated a dose-dependent reduction in viability of MCF-7 breast cancer cells, with IC50 values suggesting strong anticancer potential .
- Neuroprotection Research : A related compound demonstrated protective effects against neurotoxicity induced by glutamate in neuronal cultures, highlighting the potential for treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via sequential coupling reactions. A key step involves activating the piperidine-4-carbonyl moiety with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH). Subsequent coupling with pyrrolidin-3-yloxy-pyrazine derivatives is achieved using reagents like benzoyl chlorides or methanesulfonylating agents. Purification typically involves flash chromatography or crystallization with solvents like diethyl ether .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for structural confirmation, particularly to verify the methanesulfonyl and carbonyl linkages. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., sulfonyl, carbonyl). Purity (>95%) is assessed via HPLC, with elemental analysis to validate stoichiometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid inhalation/contact; store in airtight containers at 2–8°C. In case of exposure, administer first aid (e.g., rinse skin with water, provide oxygen if inhaled) and consult safety data sheets (SDS) for specific H-codes (e.g., H301 for toxicity) .
Q. What mechanistic hypotheses exist for this compound’s biological activity based on structural analogs?
- Methodological Answer : Structural analogs (e.g., piperazine-linked kinase inhibitors) suggest potential inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV) or tyrosine kinases. The methanesulfonyl group may enhance binding affinity to catalytic domains, while the pyrazine-pyrrolidine scaffold could facilitate hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction yield between the pyrrolidin-3-yloxy and methanesulfonyl-piperidine fragments?
- Methodological Answer : Optimize solvent polarity (e.g., acetonitrile for polar intermediates) and temperature (reflux vs. room temperature). Use coupling agents like HATU or EDCI with DIEA to stabilize reactive intermediates. Monitor reaction progress via TLC and employ gradient flash chromatography for purification .
Q. How should contradictory metabolic data (e.g., species-specific excretion pathways) be resolved during preclinical studies?
- Methodological Answer : Conduct cross-species in vitro assays using liver microsomes or recombinant CYP enzymes (e.g., CYP2D6/3A4) to identify metabolic hotspots. Validate findings with radiolabeled tracer studies (e.g., 14C-labeled compound) in rats, dogs, and human hepatocytes to clarify excretion mechanisms (renal vs. fecal) .
Q. What in vitro assays are suitable for evaluating target engagement and selectivity?
- Methodological Answer : Use fluorescence polarization assays for kinase inhibition profiling or enzyme-linked immunosorbent assays (ELISA) for DPP-IV activity. Counter-screening against off-target receptors (e.g., GPCRs) and computational docking (e.g., AutoDock Vina) can prioritize high-affinity targets .
Q. Which computational strategies predict CYP-mediated metabolism and potential drug-drug interactions?
- Methodological Answer : Perform molecular docking simulations (e.g., Schrödinger Suite) to model interactions between the compound’s pyrazine-piperidine core and CYP3A4/2D6 active sites. Validate predictions with in vitro CYP inhibition assays and metabolic stability tests in hepatocytes .
Q. How can stability challenges (e.g., hydrolysis of the methanesulfonyl group) be mitigated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
